molecular formula C20H24N2OS B6119622 N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine

N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine

Cat. No. B6119622
M. Wt: 340.5 g/mol
InChI Key: HBQOZBUVWVSOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer.

Mechanism of Action

N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is important for the survival and proliferation of cancer cells, and by inhibiting BTK, N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine can block this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine as a research tool is its specificity for BTK, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This makes it a useful tool for studying the role of BTK in cancer biology. However, one limitation of N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine is its relatively low potency compared to other BTK inhibitors, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential directions for future research on N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine. One area of interest is the development of more potent analogs of N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine that could be used in the treatment of cancer. Another area of interest is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the combination of N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine with other cancer treatments could be explored to determine whether this could enhance the therapeutic efficacy of these treatments.

Synthesis Methods

N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine is synthesized through a multi-step process that involves the reaction of various reagents with each other. The first step involves the reaction of 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylpiperidine to form the corresponding acid amide. The final step involves the reaction of the acid amide with 4-methoxybenzoyl chloride to form N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine.

Scientific Research Applications

N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. In preclinical studies, N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(18-14-24-19-11-5-4-10-17(18)19)22-12-6-9-16(13-22)21-15-7-2-1-3-8-15/h1-3,7-8,14,16,21H,4-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQOZBUVWVSOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCCC(C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.